N'-(1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide
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Overview
Description
N’-(1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic heterocyclic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of N’-(1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide typically involves the reaction of 2-fluorobenzohydrazide with 2-aminobenzothiazole. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) as the solvent . The reaction is carried out under mild conditions to achieve high yields of the desired product.
Chemical Reactions Analysis
N’-(1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N’-(1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
N’-(1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide can be compared with other benzothiazole derivatives, such as:
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds also exhibit antibacterial activity but may differ in their spectrum of activity and potency.
2-arylbenzothiazoles: Known for their anticancer properties, these compounds share structural similarities but have different biological targets.
Benzothiazole-based anti-tubercular compounds: These compounds are specifically designed to target Mycobacterium tuberculosis and have shown promising results in preclinical studies.
N’-(1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide stands out due to its unique combination of a benzothiazole moiety and a fluorobenzohydrazide group, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3OS/c15-10-6-2-1-5-9(10)13(19)17-18-14-16-11-7-3-4-8-12(11)20-14/h1-8H,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKZCVMXQPOSQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=NC3=CC=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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